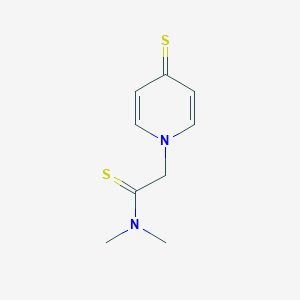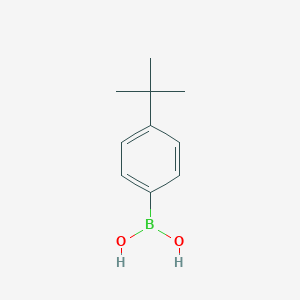
4-tert-Butylphenylboronic acid
概要
説明
4-tert-Butylphenylboronic acid is a cross-coupling building block used in the preparation of tetracyclines and tetracycline derivatives . It is also a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
4-tert-Butylphenylboronic acid is used as a reactant for Suzuki-Miyaura cross-couplings, NHC-Iron-catalyzed aerobic oxidative aromatic esterification of aldehydes, and Palladium-catalyzed oxidative Heck-type reactions .
Molecular Structure Analysis
The molecular formula of 4-tert-Butylphenylboronic acid is C10H15BO2 . The linear formula is (CH3)3CC6H4B(OH)2 .
Chemical Reactions Analysis
4-tert-Butylphenylboronic acid is used in various chemical reactions. It is a reactant for Suzuki-Miyaura cross-couplings, NHC-Iron-catalyzed aerobic oxidative aromatic esterification of aldehydes, and Palladium-catalyzed oxidative Heck-type reactions .
Physical And Chemical Properties Analysis
4-tert-Butylphenylboronic acid appears as a white to off-white crystalline powder . The melting point is between 191 - 196 °C .
科学的研究の応用
Synthesis of Tetracycline Derivatives
4-tert-Butylphenylboronic acid: is utilized as a cross-coupling building block in the synthesis of tetracycline derivatives . Tetracyclines are a class of antibiotics used to treat a variety of infections. The boronic acid acts as a pivotal component in the chemical reactions that lead to the formation of these compounds.
Sensing Applications
The compound’s interaction with diols and strong Lewis bases, such as fluoride or cyanide anions, makes it valuable in sensing applications . These can range from homogeneous assays to heterogeneous detection, including at the interface of the sensing material or within the bulk sample.
Biological Labelling
Due to its ability to form stable complexes with diols, 4-tert-Butylphenylboronic acid is used in biological labelling . This application is crucial for tracking and observing biological molecules in various research contexts.
Protein Manipulation and Modification
The boronic acid is also employed in protein manipulation and modification . This includes altering protein structures, which can be essential for understanding protein function and for developing therapeutic proteins.
Separation Technologies
In separation technologies, 4-tert-Butylphenylboronic acid is used for its selective binding properties . This is particularly useful in the purification of biomolecules, such as in the separation of glycoproteins and other diol-containing compounds.
Development of Therapeutics
The interaction of boronic acids with biological molecules paves the way for the development of novel therapeutics . This includes the design of drugs that can target specific biological pathways.
Electrophoresis of Glycated Molecules
4-tert-Butylphenylboronic acid: is used in the electrophoresis of glycated molecules . This application is significant in the analysis of glycation, which has implications for understanding diseases like diabetes.
Controlled Release of Insulin
The compound has been incorporated into polymers for the controlled release of insulin . This innovative application could have a profound impact on the treatment of diabetes, offering a more regulated delivery of insulin to patients.
Safety and Hazards
4-tert-Butylphenylboronic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment is recommended . In case of inhalation, move the person into fresh air and give artificial respiration if needed. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
作用機序
Target of Action
4-tert-Butylphenylboronic acid is primarily used as a cross-coupling building block in the synthesis of various organic compounds . It doesn’t have a specific biological target but plays a crucial role in facilitating chemical reactions.
Mode of Action
The compound is involved in Suzuki-Miyaura cross-coupling reactions , a type of palladium-catalyzed carbon-carbon bond-forming process . In these reactions, 4-tert-Butylphenylboronic acid acts as a boron reagent, providing a nucleophilic organoboron species for transmetalation .
Biochemical Pathways
In the context of Suzuki-Miyaura cross-coupling, the organoboron compound (like 4-tert-Butylphenylboronic acid) is transferred from boron to palladium during the transmetalation step . This is part of a broader pathway involving oxidative addition, transmetalation, and reductive elimination steps that result in the formation of a new carbon-carbon bond .
Pharmacokinetics
It’s worth noting that its physical and chemical properties, such as its melting point (191-196 °c) and molecular weight (17804), can influence its behavior in a reaction environment .
Result of Action
The primary result of 4-tert-Butylphenylboronic acid’s action is the formation of new organic compounds through cross-coupling reactions . For example, it has been used in the synthesis of tetracycline derivatives .
Action Environment
The efficacy and stability of 4-tert-Butylphenylboronic acid can be influenced by various environmental factors. For instance, it should be stored in a dry place and handled with appropriate personal protective equipment to prevent exposure to dust/fume/gas/mist/vapours/spray . Its reactivity in Suzuki-Miyaura cross-coupling reactions can also be affected by the presence of other reagents and the reaction conditions .
特性
IUPAC Name |
(4-tert-butylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJYZNVROSZZQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370211 | |
| Record name | 4-tert-Butylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123324-71-0 | |
| Record name | 4-tert-Butylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123324-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most efficient method to synthesize 4-tert-Butylphenylboronic acid?
A: Research indicates that reacting trimethyl borate with a Grignard reagent derived from 1-bromo-4-tert-butylbenzene and magnesium metal under a nitrogen atmosphere yields 4-tert-Butylphenylboronic acid [, ]. The optimal conditions involve a 1.5:1 molar ratio of 1-bromo-4-tert-butylbenzene to trimethyl borate, a temperature range of -20°C to -30°C, and a reaction time of 140 minutes, achieving a yield of 69.5% []. Further optimization suggests using a 1.4:1 molar ratio of trimethyl borate to 1-bromo-4-tert-butylbenzene at -20°C for 160 minutes [].
Q2: How does the structure of 4-tert-Butylphenylboronic acid influence its ability to extract sugars?
A: 4-tert-Butylphenylboronic acid, alongside other boronic acid derivatives, has been explored for its ability to extract sugars from aqueous solutions [, ]. While 4-tert-Butylphenylboronic acid exhibits sugar extraction capabilities, research suggests that Naphthalene-2-boronic acid demonstrates superior extraction of xylose, a key sugar derived from hemicellulose hydrolysis []. This difference in extraction efficiency highlights the impact of the boronic acid structure on its interaction with specific sugars.
Q3: What analytical techniques are used to characterize 4-tert-Butylphenylboronic acid?
A: Synthesized 4-tert-Butylphenylboronic acid can be characterized and identified using mass spectrometry and 1H NMR spectroscopy []. These techniques provide information about the compound's molecular weight, structure, and purity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


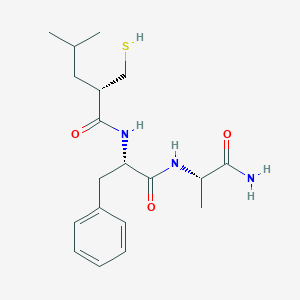
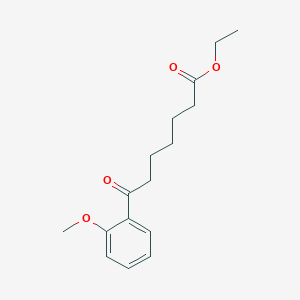
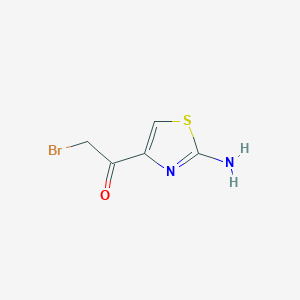
![6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole](/img/structure/B58546.png)


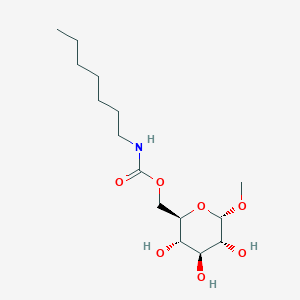


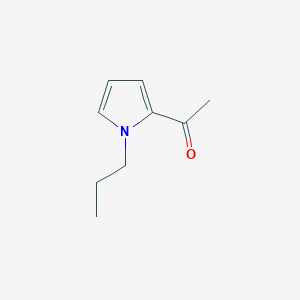

![(3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B58569.png)
